(1Z)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine
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Overview
Description
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves multiple steps The initial step typically includes the preparation of 1-(4-methoxyphenyl)-1-ethanone, which can be synthesized through the Friedel-Crafts acylation of anisole with acetyl chloride
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound may be investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME include:
1-(4-Methoxyphenyl)-2-propanone: A simpler ketone with similar aromatic properties.
4-Methoxyphenethyl alcohol: An alcohol derivative with a similar aromatic ring.
2-Propenoic acid, 3-(4-methoxyphenyl)-: A compound with a similar methoxyphenyl group but different functional groups.
The uniqueness of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME lies in its complex structure, which combines multiple functional groups and heterocyclic rings, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23N7O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(Z)-N-[(11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(4-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C24H23N7O2/c1-15-17(3)31(19-6-5-11-25-12-19)23-22(15)24-27-21(28-30(24)14-26-23)13-33-29-16(2)18-7-9-20(32-4)10-8-18/h5-12,14H,13H2,1-4H3/b29-16- |
InChI Key |
CXWQVKRFQRKSBV-MWLSYYOVSA-N |
Isomeric SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=C(C=C4)OC)C5=CN=CC=C5)C |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=C(C=C4)OC)C5=CN=CC=C5)C |
Origin of Product |
United States |
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